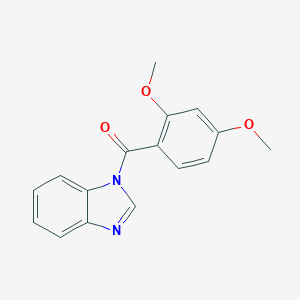
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a benzimidazole derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
科学研究应用
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has shown promising applications in various scientific research areas. It has been studied for its potential anticancer activity and has shown significant inhibition of cancer cell growth in vitro. The compound has also been investigated for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been studied for its potential as an antimicrobial agent and has shown to inhibit the growth of various bacterial strains.
作用机制
The mechanism of action of Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, the compound has shown promising results in various scientific research areas, indicating its potential as a research tool. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone. One potential direction is to investigate the compound's potential as an anticancer agent in vivo. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cancer cells and inflammation. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial strains. Finally, the compound's potential as a research tool could be further explored, particularly in the context of drug discovery and development.
Conclusion
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone is a promising compound that has shown potential applications in various scientific research areas. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone could lead to the development of new therapies for cancer, inflammation, and infectious diseases.
合成方法
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and o-phenylenediamine with the aid of a catalyst, such as p-toluenesulfonic acid. The yield of the compound varies depending on the reaction conditions, and purification is necessary to obtain a pure compound.
属性
产品名称 |
Benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
benzimidazol-1-yl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-7-8-12(15(9-11)21-2)16(19)18-10-17-13-5-3-4-6-14(13)18/h3-10H,1-2H3 |
InChI 键 |
OYHLRCNIXSRGMF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
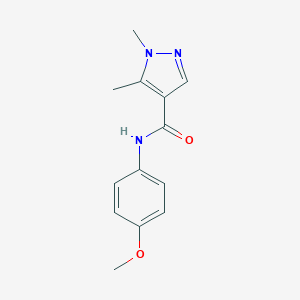
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
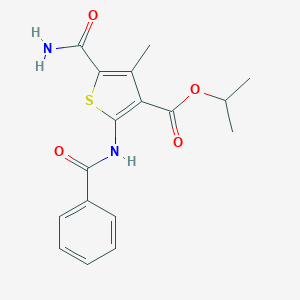
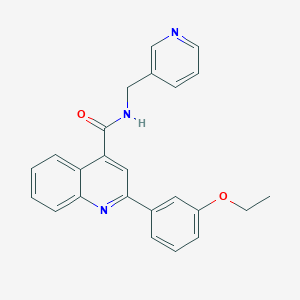
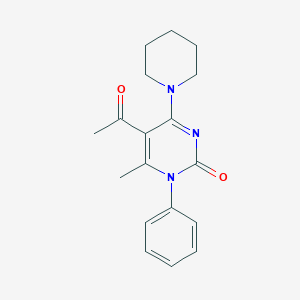
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
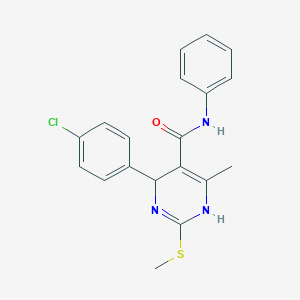
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
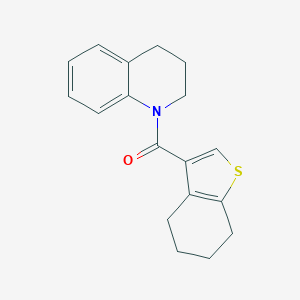
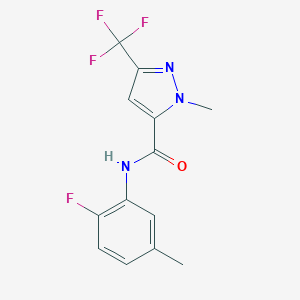
![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)